molecular formula C18H16N2O3 B2422729 1'-Picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1788845-64-6

1'-Picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2422729
CAS No.: 1788845-64-6
M. Wt: 308.337
InChI Key: RQHFAKBFOIRWDH-UHFFFAOYSA-N
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Description

1’-Picolinoylspiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro connection between a chroman and a pyrrolidinone ring, with a picolinoyl group attached to the nitrogen atom of the pyrrolidinone ring. The spirocyclic structure imparts significant three-dimensionality to the molecule, which can influence its biological activity and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Picolinoylspiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a chroman derivative, with a pyrrolidinone derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1’-Picolinoylspiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

1’-Picolinoylspiro[chroman-2,3’-pyrrolidin]-4-one has a wide range of applications in scientific research, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and stereochemistry.

    Biology: Its unique structure allows for the exploration of its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1’-Picolinoylspiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially inhibiting or activating biological pathways. The picolinoyl group may also play a role in modulating the compound’s activity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Uniqueness: 1’-Picolinoylspiro[chroman-2,3’-pyrrolidin]-4-one stands out due to its combination of the chroman and pyrrolidinone rings with a picolinoyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Biological Activity

1'-Picolinoylspiro[chroman-2,3'-pyrrolidin]-4-one is a synthetic compound that belongs to the class of spirocyclic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features of this compound, including its spirocyclic framework, contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound features a spirocyclic structure that combines a chroman moiety with a pyrrolidine ring. This configuration is significant for its biological activity as it enhances binding affinity to molecular targets.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Case Studies:

  • MTT Assay Evaluations : Studies utilizing the MTT assay have shown that modified chromanone derivatives possess significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). For instance, one study found an IC50 value of 5.62 μM against MCF-7 cells, indicating potent activity .
  • Structure-Activity Relationship (SAR) : The biological activity of these compounds is influenced by specific substitutions on the chroman core. For example, substituents at the C-2 and C-3 positions can enhance or diminish anticancer efficacy .
CompoundCell LineIC50 (μM)Activity
This compoundMCF-75.62 ± 1.33Significant
This compoundA27800.31 ± 0.11Highly Significant
This compoundHT-290.47 ± 0.17Significant

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain derivatives show significant activity against various bacterial strains.

Research Findings:

  • Antimicrobial Screening : Derivatives of spiro[chroman] compounds have been assessed for their ability to inhibit growth in Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness depending on their structural modifications .
  • Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell membranes or interference with essential metabolic pathways .

Properties

IUPAC Name

1'-(pyridine-2-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-15-11-18(23-16-7-2-1-5-13(15)16)8-10-20(12-18)17(22)14-6-3-4-9-19-14/h1-7,9H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHFAKBFOIRWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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